REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])=[CH:4][C:3]=1[CH3:14].B([C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1)(O)O.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O>[CH3:14][C:3]1[CH:4]=[C:5]([N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH:6]=[CH:7][C:2]=1[C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)N1C(CCC1)=O)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
de-gassed
|
Type
|
CUSTOM
|
Details
|
by bubbling argon through for 0.25 hrs
|
Duration
|
0.25 h
|
Type
|
ADDITION
|
Details
|
Tetrakis (triphenylphosphine)palladium (0) (5 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to approx. 50% volume
|
Type
|
ADDITION
|
Details
|
The aqueous residue was diluted with water to approx. 1000 ml
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)N1C(CCC1)=O)C1=CC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |